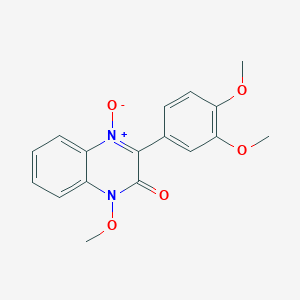![molecular formula C17H14FN3OS B5829638 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research over the past few decades. This compound is known for its ability to activate Toll-like receptor 2 (TLR2), which plays a crucial role in the immune system.
作用機序
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide activates TLR2 by binding to its extracellular domain. This binding leads to the recruitment of adaptor molecules, which activate downstream signaling pathways. These pathways lead to the production of cytokines and chemokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to induce the production of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). These molecules play a crucial role in the immune response and can lead to inflammation and tissue damage if produced in excess. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to activate various immune cells, including macrophages, dendritic cells, and natural killer cells.
実験室実験の利点と制限
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful tool for studying the immune system and its response to various stimuli. It is a potent activator of TLR2 and can induce a robust immune response. However, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has some limitations for lab experiments. For example, it can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
将来の方向性
There are many future directions for the study of 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its role in the immune system. One area of research is the development of new compounds that can activate TLR2 with greater specificity and potency. Another area of research is the study of the downstream signaling pathways activated by 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and their role in the immune response. Additionally, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide could be used as a therapeutic agent for various diseases that involve the immune system, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has been widely used in scientific research to study the immune system and its response to various stimuli. It is a potent activator of TLR2 and can induce a robust immune response. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has many advantages for lab experiments, but also has some limitations. There are many future directions for the study of 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its role in the immune system, which could lead to new therapeutic agents for various diseases.
合成法
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-4-nitroaniline with potassium thiocyanate to form 2-fluoro-4-nitrophenyl thiocyanate. This compound is then reacted with 2-phenylethylamine to form 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.
科学的研究の応用
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been widely used in scientific research to study the immune system and its response to various stimuli. This compound is known for its ability to activate TLR2, which plays a crucial role in the innate immune response. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used to study the role of TLR2 in various diseases such as sepsis, atherosclerosis, and cancer.
特性
IUPAC Name |
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-9-5-4-8-13(14)16(22)19-17-21-20-15(23-17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGHLRCZBKDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
